molecular formula C19H18N4O3 B2611389 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide CAS No. 1251575-90-2

6-methoxy-1-(4-methylphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide

Cat. No. B2611389
CAS RN: 1251575-90-2
M. Wt: 350.378
InChI Key: SFRMUZNEMQXSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-1-(4-methylphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

This compound shows promise in anticancer research, particularly against lung cancer cell lines. It has been synthesized and evaluated for its cytotoxic activity, showing more potency than the reference drug imatinib. For instance, one derivative demonstrated ten-fold lower IC50 values compared to imatinib when tested against A549 lung cancer cell lines using the MTT assay .

Antibacterial and Antifungal Properties

The compound’s derivatives have been tested for their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative species. One particular derivative exhibited high activity with MIC values ranging from 16 to 128 μg/mL, attributed to its structural features .

Antioxidant Properties

In the search for new antioxidants, derivatives of this compound have been compared to ascorbic acid using the DPPH (2,2-diphenylpicrylhydrazyl) method. The results indicated that the evaluated IC50 value was close to that of ascorbic acid, suggesting potential antioxidant applications .

Receptor Tyrosine Kinase Inhibition

The compound has been explored as an inhibitor of receptor tyrosine kinase, which plays a crucial role in the signaling pathways of cancer cells. By inhibiting this enzyme, the compound could potentially be used to disrupt the growth and proliferation of cancer cells .

Pharmacokinetic Profiles

Understanding the pharmacokinetic profiles of new compounds is essential for drug development. The compound’s derivatives have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties to predict their behavior in biological systems .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds. Using nanocatalysts like magnesium oxide nanoparticles, researchers have synthesized heterocyclic compounds that exhibit significant biological activities .

properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-4-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-6-8-15(9-7-13)23-17(26-2)11-16(24)18(22-23)19(25)21-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRMUZNEMQXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide

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